molecular formula C12H8F2O B1343091 4-(2-Fluorophenyl)-2-fluorophenol CAS No. 612092-34-9

4-(2-Fluorophenyl)-2-fluorophenol

Cat. No.: B1343091
CAS No.: 612092-34-9
M. Wt: 206.19 g/mol
InChI Key: RJJBJXSYRNWSIP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-fluorophenol is an organic compound characterized by the presence of two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-fluorophenol typically involves the fluorination of phenol derivatives One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorinating agents such as fluorine gas or N-fluorobenzenesulfonimide (NFSI) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly fluorinating agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atoms.

Scientific Research Applications

4-(2-Fluorophenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)piperazine
  • 2-Fluoro-4-nitrophenol
  • 4-Fluoro-2-methylphenol

Uniqueness

4-(2-Fluorophenyl)-2-fluorophenol is unique due to the presence of two fluorine atoms on the phenol ring, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds with fewer or no fluorine atoms.

Properties

IUPAC Name

2-fluoro-4-(2-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJBJXSYRNWSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619947
Record name 2',3-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612092-34-9
Record name 2',3-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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